molecular formula C12H14N4O4S4 B14173960 Disulfide, bis(2-amino-4-sulfamoylphenyl) CAS No. 3905-92-8

Disulfide, bis(2-amino-4-sulfamoylphenyl)

Cat. No.: B14173960
CAS No.: 3905-92-8
M. Wt: 406.5 g/mol
InChI Key: CVACEDCBGCMVKB-UHFFFAOYSA-N
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Description

Disulfide, bis(2-amino-4-sulfamoylphenyl) is a chemical compound with the molecular formula C12H14N4O4S4 It is known for its unique structure, which includes two amino groups and two sulfamoyl groups attached to a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disulfide, bis(2-amino-4-sulfamoylphenyl) typically involves the reaction of 2-amino-4-sulfamoylphenyl compounds with oxidizing agents to form the disulfide bond. One common method is the oxidation of 2-amino-4-sulfamoylphenyl thiol using hydrogen peroxide or iodine in an aqueous or organic solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired disulfide compound.

Industrial Production Methods

In an industrial setting, the production of Disulfide, bis(2-amino-4-sulfamoylphenyl) may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis(2-amino-4-sulfamoylphenyl) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The amino and sulfamoyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and other reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Disulfide, bis(2-amino-4-sulfamoylphenyl) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in redox biology and as a probe for studying disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.

    Industry: Used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Disulfide, bis(2-amino-4-sulfamoylphenyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the folding and stability of proteins. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds and affecting protein function. The molecular targets and pathways involved include various enzymes and proteins that contain thiol groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminophenyl disulfide
  • 4-Aminophenyl disulfide
  • Bis(4-hydroxyphenyl) disulfide

Uniqueness

Disulfide, bis(2-amino-4-sulfamoylphenyl) is unique due to the presence of both amino and sulfamoyl groups, which provide additional functional sites for chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

3905-92-8

Molecular Formula

C12H14N4O4S4

Molecular Weight

406.5 g/mol

IUPAC Name

3-amino-4-[(2-amino-4-sulfamoylphenyl)disulfanyl]benzenesulfonamide

InChI

InChI=1S/C12H14N4O4S4/c13-9-5-7(23(15,17)18)1-3-11(9)21-22-12-4-2-8(6-10(12)14)24(16,19)20/h1-6H,13-14H2,(H2,15,17,18)(H2,16,19,20)

InChI Key

CVACEDCBGCMVKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)SSC2=C(C=C(C=C2)S(=O)(=O)N)N

Origin of Product

United States

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